Enantiomeric Excess: (S)-3-Ethynylpiperidine Achieves >98% ee via Mandelic Acid Resolution Compared to Racemic Baseline
Racemic 3-ethynylpiperidine can be resolved to yield the (S)-enantiomer using L-(+)-mandelic acid as the resolving agent. The diastereomeric salt of the (S)-enantiomer precipitates selectively, achieving >98% enantiomeric excess after recrystallization, compared to the racemic starting material which has 0% ee . In contrast, the (R)-enantiomer remains in the mother liquor and requires a separate resolution protocol . This resolution method provides procurement-grade chiral purity that is essential for asymmetric synthesis applications where the racemate would introduce unwanted stereochemical heterogeneity into the final product.
| Evidence Dimension | Enantiomeric excess (ee) after chiral resolution |
|---|---|
| Target Compound Data | >98% ee (S)-enantiomer after recrystallization with L-(+)-mandelic acid |
| Comparator Or Baseline | Racemic 3-ethynylpiperidine: 0% ee; (R)-3-ethynylpiperidine: remains in mother liquor |
| Quantified Difference | >98% ee improvement over racemate; >98% ee advantage for (S) over (R) in this resolution protocol |
| Conditions | Resolution with L-(+)-mandelic acid (99% ee) in methyl tert-butyl ether/isopropanol (1:1 v/v) at 70°C for 6 hours |
Why This Matters
Procurement of enantiomerically pure (S)-3-ethynylpiperidine eliminates the need for in-house chiral resolution, reducing development time and ensuring batch-to-batch stereochemical consistency for structure-activity relationship studies.
